REACTION_CXSMILES
|
[BH4-].[Na+].C([O:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([Cl:15])[N:9]=1)=O)C.[Cl-].[Na+]>C(O)C>[Cl:15][C:10]1[N:9]=[C:8]([CH2:6][OH:5])[CH:13]=[CH:12][C:11]=1[CH3:14] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=C(C=C1)C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |